molecular formula C9H20O B2415247 4-Methyl-3-propan-2-ylpentan-1-ol CAS No. 1571912-77-0

4-Methyl-3-propan-2-ylpentan-1-ol

Cat. No.: B2415247
CAS No.: 1571912-77-0
M. Wt: 144.258
InChI Key: MWLSQAWSSCJJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-propan-2-ylpentan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and an isopropyl group. This compound is used in various chemical processes and has applications in different scientific fields.

Scientific Research Applications

4-Methyl-3-propan-2-ylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of metabolic pathways involving alcohols.

    Medicine: It may serve as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the manufacture of fragrances and flavoring agents.

Mechanism of Action

If the compound is biologically active, this section would describe how it interacts with biological systems .

Safety and Hazards

This section would detail the safety measures that need to be taken while handling the compound, its toxicity, and any hazards associated with it .

Future Directions

This would involve discussing potential areas of future research involving the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-propan-2-ylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-Methyl-3-propan-2-ylpentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-propan-2-ylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Although it is already a reduced form, further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 4-Methyl-3-propan-2-ylpentanal (aldehyde) or 4-Methyl-3-propan-2-ylpentanoic acid (carboxylic acid).

    Reduction: 4-Methyl-3-propan-2-ylpentane.

    Substitution: 4-Methyl-3-propan-2-ylpentyl chloride or bromide.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-penten-2-one: An unsaturated ketone with similar structural features but different reactivity.

    4-Hydroxy-4-methyl-2-pentanone: A hydroxylated ketone with different functional groups.

    3,6-Dimethyl-1,4-dioxane-2,5-dione: A cyclic compound with different chemical properties.

Uniqueness

4-Methyl-3-propan-2-ylpentan-1-ol is unique due to its specific combination of a primary alcohol group with methyl and isopropyl substituents. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

IUPAC Name

4-methyl-3-propan-2-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)9(5-6-10)8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSQAWSSCJJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.